molecular formula C7H13NO5 B8545936 N-(methoxycarbonyl)-O-methyl-L-threonine

N-(methoxycarbonyl)-O-methyl-L-threonine

Cat. No.: B8545936
M. Wt: 191.18 g/mol
InChI Key: PAISMPKJXOZRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonine typically involves the protection of functional groups and subsequent coupling reactionsThe reaction conditions often involve the use of protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(methoxycarbonyl)-O-methyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(methoxycarbonyl)-O-methyl-L-threonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonylamino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

3-methoxy-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10)

InChI Key

PAISMPKJXOZRKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC)OC

Origin of Product

United States

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